

Physicochemical Properties of Guaifenesin-Related Impurities: A Technical Guide

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Compound of Interest

Compound Name: *Guaifenesin dimer*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of two notable impurities related to the synthesis of Guaifenesin: Guaifenesin EP Impurity B (also known as Isoguaifenesin) and Guaifenesin EP Impurity D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, control, and formulation of Guaifenesin.

Introduction to Guaifenesin and Its Related Impurities

Guaifenesin, (\pm)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. During its synthesis and storage, various related substances or impurities can be formed. Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. This guide focuses on two such impurities:

- Guaifenesin EP Impurity B (Isoguaifenesin): A positional isomer of Guaifenesin.
- Guaifenesin EP Impurity D: A process-related impurity that can arise during synthesis.

Understanding the physicochemical properties of these impurities is crucial for developing robust analytical methods for their detection and quantification, as well as for assessing their potential impact on the quality of Guaifenesin-containing products.

Physicochemical Data

The following tables summarize the available quantitative physicochemical data for Guaifenesin EP Impurity B and Guaifenesin EP Impurity D.

Table 1: Physicochemical Properties of Guaifenesin EP Impurity B (Isoguaifenesin)

Property	Value	Reference
Chemical Name	2-(2-methoxyphenoxy)propane-1,3-diol	[1][2]
Synonyms	Isoguaifenesin, Guaifenesin β -isomer	[1]
CAS Number	14007-09-1	[1][2]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1][2]
Molecular Weight	198.22 g/mol	[1][2]
Appearance	White to Off-White Solid	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Soluble in DMSO	[4]

Table 2: Physicochemical Properties of Guaifenesin EP Impurity D

Property	Value	Reference
Chemical Name	1,3-Bis(2-methoxyphenoxy)propan-2-ol	[5]
CAS Number	16929-60-5	
Molecular Formula	C ₁₇ H ₂₀ O ₅	
Molecular Weight	304.34 g/mol	
Appearance	Solid	
Melting Point	73-75 °C	[6]
Boiling Point	440.2 °C at 760 mmHg	[7]
pKa	Data not available	
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	

Experimental Protocols for Impurity Analysis

The most common analytical technique for the identification and quantification of Guaifenesin and its related impurities is High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies adapted from published literature.

Reversed-Phase HPLC Method for the Determination of Guaifenesin and Its Impurities

This method is suitable for the simultaneous determination of Guaifenesin, Guaifenesin EP Impurity B, and other related substances.

Chromatographic Conditions:

- Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v)

- Mobile Phase B: 0.02 M KH_2PO_4 (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90 v/v)
- Gradient Elution:
 - 0-10 min: 100% A
 - 10-40 min: Linear gradient to 100% B
 - 40-45 min: 100% B
 - 45-50 min: Linear gradient to 100% A
 - 50-60 min: 100% A
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 273 nm
- Injection Volume: 20 μL

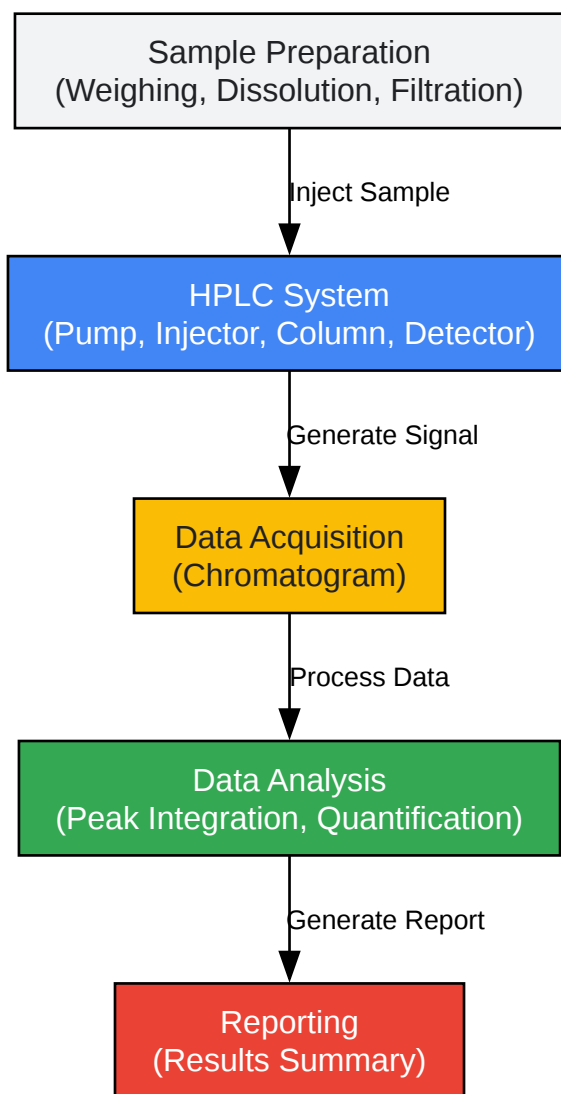
Sample Preparation:

- Standard Solution: Accurately weigh and dissolve appropriate amounts of Guaifenesin and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration suitable for analysis.
- Sample Solution: Accurately weigh a quantity of the Guaifenesin drug substance or a crushed tablet powder and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 μm nylon filter before injection.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of Guaifenesin impurities using HPLC.

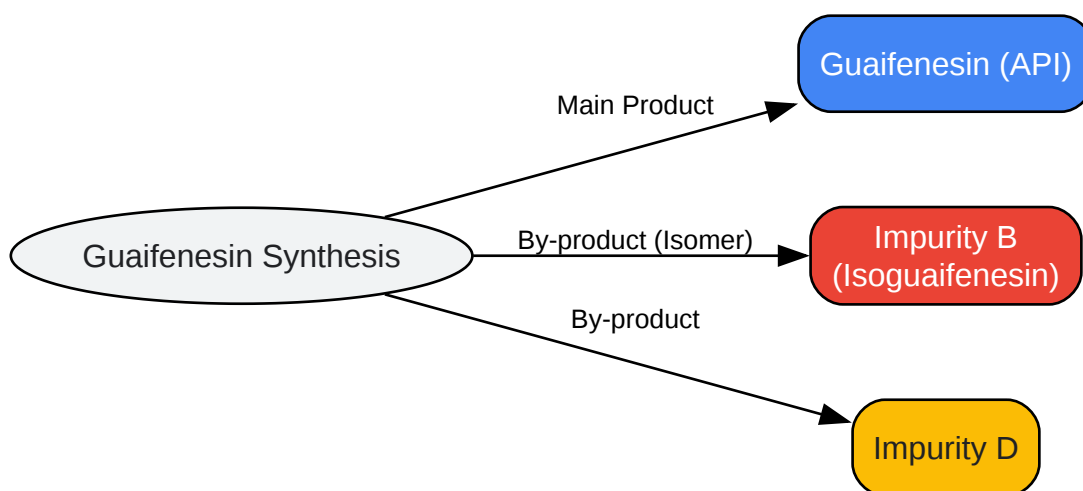


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HPLC Analysis Workflow

Logical Relationship of Guaifenesin and Its Impurities

This diagram illustrates the relationship between the active pharmaceutical ingredient (Guaifenesin) and its process-related impurities.



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Guaifenesin and Related Impurities

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